molecular formula C8H7N3O4 B3293942 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 885524-69-6

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B3293942
CAS No.: 885524-69-6
M. Wt: 209.16 g/mol
InChI Key: UKMPWBSPQZCXLA-UHFFFAOYSA-N
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Description

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound with the molecular formula C8H7N3O4. It is characterized by the presence of an oxazine ring fused with a benzene ring, and it contains both amino and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one can be synthesized through several methods. One common approach involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a solvent like butanone . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazinone structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation of the amino group can produce nitroso or nitro derivatives .

Scientific Research Applications

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared with other benzoxazine derivatives, such as:

These comparisons highlight the unique features of this compound, particularly its combination of amino and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMPWBSPQZCXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
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6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

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